Penicillin G Acyl-Serine
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Overview
Description
Penicillin G Acyl-Serine is a derivative of penicillin G, a widely used antibiotic. This compound is known for its role in the synthesis of β-lactam antibiotics, which are crucial in treating bacterial infections. This compound is particularly significant due to its enzymatic properties, which make it a valuable tool in pharmaceutical and biochemical applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: Penicillin G Acyl-Serine is synthesized through enzymatic reactions involving penicillin G acylase. This enzyme catalyzes the hydrolysis of penicillin G to produce 6-aminopenicillanic acid, which is then acylated to form this compound . The reaction conditions typically involve controlled temperatures and pH levels to optimize enzyme activity.
Industrial Production Methods: Industrial production of this compound involves the use of recombinant Escherichia coli strains that express penicillin G acylase. These strains are cultivated in bioreactors under specific conditions to maximize enzyme yield. The enzyme is then harvested and used in the synthesis of this compound .
Chemical Reactions Analysis
Types of Reactions: Penicillin G Acyl-Serine undergoes various chemical reactions, including hydrolysis, acylation, and condensation. These reactions are facilitated by the presence of penicillin G acylase, which acts as a catalyst .
Common Reagents and Conditions: The common reagents used in these reactions include penicillin G, 6-aminopenicillanic acid, and acyl donors. The reactions are typically carried out under mild conditions to preserve the integrity of the enzyme and the product .
Major Products: The major products formed from these reactions include β-lactam antibiotics such as ampicillin, amoxicillin, and cephalexin. These antibiotics are synthesized through the acylation of 6-aminopenicillanic acid with various acyl donors .
Scientific Research Applications
Penicillin G Acyl-Serine has a wide range of scientific research applications:
Mechanism of Action
Penicillin G Acyl-Serine exerts its effects through the inhibition of bacterial cell wall synthesis. The compound targets penicillin-binding proteins, which are essential for the cross-linking of peptidoglycan in the bacterial cell wall. By acylating these proteins, this compound disrupts cell wall synthesis, leading to bacterial cell death .
Comparison with Similar Compounds
Penicillin G Acyl-Serine is unique due to its enzymatic synthesis and its role in producing β-lactam antibiotics. Similar compounds include:
Ampicillin: Another β-lactam antibiotic synthesized from 6-aminopenicillanic acid.
Amoxicillin: A β-lactam antibiotic with a broader spectrum of activity compared to penicillin G.
Cephalexin: A cephalosporin antibiotic synthesized using penicillin G acylase.
This compound stands out due to its specific enzymatic synthesis and its application in producing a wide range of β-lactam antibiotics.
Properties
Molecular Formula |
C19H23N3O7S-2 |
---|---|
Molecular Weight |
437.5 g/mol |
IUPAC Name |
(2S)-2-amino-3-[(2R)-2-[(2R,4S)-4-carboxy-5,5-dimethyl-1,3-thiazolidin-2-yl]-2-[(1-oxido-2-phenylethylidene)amino]acetyl]oxypropanoate |
InChI |
InChI=1S/C19H25N3O7S/c1-19(2)14(17(26)27)22-15(30-19)13(18(28)29-9-11(20)16(24)25)21-12(23)8-10-6-4-3-5-7-10/h3-7,11,13-15,22H,8-9,20H2,1-2H3,(H,21,23)(H,24,25)(H,26,27)/p-2/t11-,13-,14-,15+/m0/s1 |
InChI Key |
USNINKBPBVKHHZ-CYUUQNCZSA-L |
Isomeric SMILES |
CC1([C@@H](N[C@H](S1)[C@@H](C(=O)OC[C@@H](C(=O)[O-])N)N=C(CC2=CC=CC=C2)[O-])C(=O)O)C |
Canonical SMILES |
CC1(C(NC(S1)C(C(=O)OCC(C(=O)[O-])N)N=C(CC2=CC=CC=C2)[O-])C(=O)O)C |
Origin of Product |
United States |
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